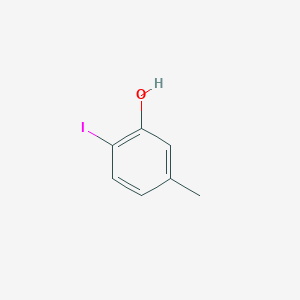

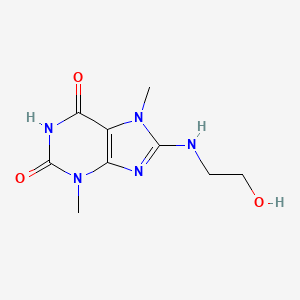

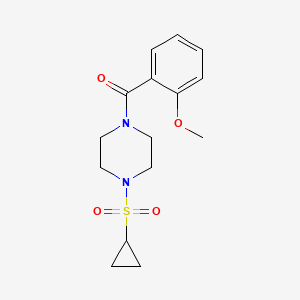

![molecular formula C16H21N3O4S2 B2407616 N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide CAS No. 692746-08-0](/img/structure/B2407616.png)

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide, also known as TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft. This compound has been shown to have a number of potential applications in the fields of neuroscience, pharmacology, and drug discovery.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

N-tert-Butanesulfinyl imines and related compounds serve as versatile intermediates for the asymmetric synthesis of amines, highlighting their importance in creating enantioenriched compounds. This includes a wide range of amines such as α-branched and α,α-dibranched amines, amino acids, and amino alcohols. The tert-butanesulfinyl group activates imines for nucleophilic addition, serves as a chiral directing group, and is readily cleaved after nucleophilic addition, facilitating further synthetic transformations (Ellman, Owens, & Tang, 2002).

Synthesis of Protected Amino Alcohols

tert-Butanesulfinyl aldimines and ketimines bearing α-benzyloxy or α-silyloxy substituents are used as precursors in the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. This highlights the role of tert-butylsulfamoyl derivatives in the synthesis of complex organic molecules (Tang, Volkman, & Ellman, 2001).

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates, which share structural similarities with the query compound through the tert-butyl group and its reactivity, are versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, indicating the potential utility of N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide in synthetic strategies involving similar reactivity patterns (Jasch, Höfling, & Heinrich, 2012).

Pharmaceutical and Material Science Applications

The structural motifs related to benzothiazole and tert-butyl groups are frequently encountered in the synthesis of bioactive molecules and materials. For example, benzothiazoles are prevalent in pharmaceuticals and organic materials, indicating the relevance of this compound in these areas. Research into benzothiazoles and thiazolopyridines synthesis showcases the potential for developing new compounds with significant applications in drug discovery and material science (Qian, Li, Song, & Xu, 2017).

Propiedades

IUPAC Name |

N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]oxolane-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S2/c1-16(2,3)19-25(21,22)10-6-7-11-13(9-10)24-15(17-11)18-14(20)12-5-4-8-23-12/h6-7,9,12,19H,4-5,8H2,1-3H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHRAOYUSFBXPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

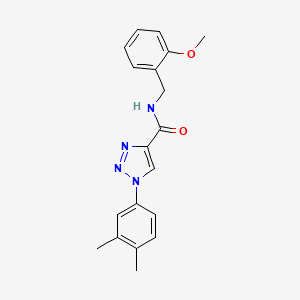

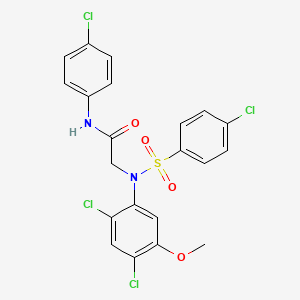

![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)

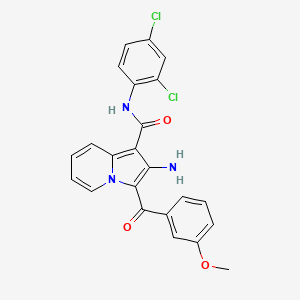

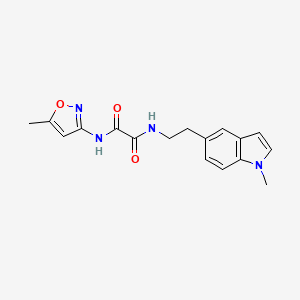

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)

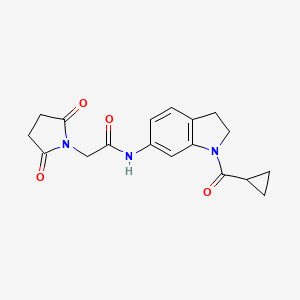

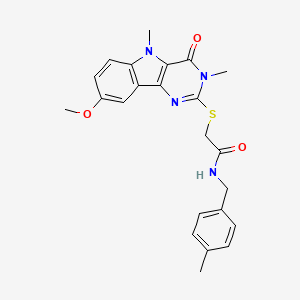

![ethyl 2-(aminocarbonyl)-1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2407548.png)

![4-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2407553.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2407555.png)